molecular formula C25H22N2O5 B11091445 1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

1-Ethyl-3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11091445
M. Wt: 430.5 g/mol
InChI Key: VGNXSJKGRLRVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrole ring fused with a naphthyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the naphthyl and hydroxyphenyl groups through various coupling reactions. The final step often involves the carboxylation of the pyrrole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The naphthyl group can be reduced to form dihydronaphthalenes.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the naphthyl group can produce dihydronaphthalenes.

Scientific Research Applications

1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-METHYL ESTER: Similar structure but with a methyl ester group instead of a carboxylic acid group.

    1-ETHYL-3-(2-HYDROXYPHENYL)-5-(2-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID: Similar structure but with a different naphthyl substitution.

Uniqueness

1-ETHYL-3-(2-HYDROXYPHENYL)-5-(1-NAPHTHYL)-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-ethyl-1-(2-hydroxyphenyl)-5-naphthalen-1-yl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C25H22N2O5/c1-2-25(24(31)32)20-19(21(26-25)16-11-5-6-13-18(16)28)22(29)27(23(20)30)17-12-7-9-14-8-3-4-10-15(14)17/h3-13,19-21,26,28H,2H2,1H3,(H,31,32)

InChI Key

VGNXSJKGRLRVPQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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